3-(4-chlorobenzenesulfonyl)-1-[4-(trifluoromethoxy)benzenesulfonyl]pyrrolidine
Description
3-(4-Chlorobenzenesulfonyl)-1-[4-(trifluoromethoxy)benzenesulfonyl]pyrrolidine is a disulfonylated pyrrolidine derivative characterized by two distinct aromatic sulfonyl groups: a 4-chlorobenzenesulfonyl moiety at position 3 and a 4-(trifluoromethoxy)benzenesulfonyl group at position 1 of the pyrrolidine ring. This structure combines electron-withdrawing substituents (chloro and trifluoromethoxy), which are known to influence electronic properties, solubility, and reactivity.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-1-[4-(trifluoromethoxy)phenyl]sulfonylpyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3NO5S2/c18-12-1-5-14(6-2-12)28(23,24)16-9-10-22(11-16)29(25,26)15-7-3-13(4-8-15)27-17(19,20)21/h1-8,16H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLFSCDNBMWCSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(Trifluoromethoxy)benzenesulfonyl Chloride
The trifluoromethoxy-substituted sulfonyl chloride is synthesized via chlorosulfonation of 4-(trifluoromethoxy)iodobenzene. A modified Ullmann coupling employs 1-iodo-4-(trifluoromethoxy)benzene (CAS 103962-05-6) with sulfur dioxide under palladium catalysis. Reaction conditions include:
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Catalyst : PdCl₂(PPh₃)₂ (0.023 mmol)
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Additives : CuI (0.09 mmol), NaHCO₃ (27 mmol)
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Solvent : THF/water (15 mL/25 mL)
This yields 4-(trifluoromethoxy)benzenesulfonyl chloride in 64% after silica gel chromatography.
Preparation of 4-Chlorobenzenesulfonyl Chloride
4-Chlorobenzenesulfonyl chloride is commercially available but can be synthesized via chlorination of benzenesulfonic acid derivatives. Direct chlorosulfonation of chlorobenzene with ClSO₃H at 150°C achieves >90% conversion, followed by thionyl chloride quenching to form the sulfonyl chloride.
Sequential Sulfonylation of Pyrrolidine
N-Sulfonylation with 4-(Trifluoromethoxy)benzenesulfonyl Chloride
Pyrrolidine undergoes regioselective sulfonylation at the secondary amine using 4-(trifluoromethoxy)benzenesulfonyl chloride . Optimized conditions include:
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Base : Triethylamine (4.41 mmol)
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Solvent : Dichloromethane (40 mL)
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Yield : 99% after hydrophobic filtration and silica chromatography.
Characterization data for the monosulfonylated intermediate includes ¹H NMR (DMSO-d₆) δ 3.09 (t, J=6.82 Hz, 2H) and MS ES+ve m/z 363 (M+H).
C-3 Sulfonylation with 4-Chlorobenzenesulfonyl Chloride
Introducing the second sulfonyl group at the pyrrolidine C-3 position requires bromination followed by sulfinate coupling:
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Bromination : Treat N-sulfonylated pyrrolidine with N-bromosuccinimide (NBS) under radical initiation (AIBN) in CCl₄ to yield 3-bromo-1-[4-(trifluoromethoxy)benzenesulfonyl]pyrrolidine.
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Sulfinate Coupling : React the bromide with sodium 4-chlorobenzenesulfinate (NaSO₂C₆H₄Cl-4) in DMF at 120°C under Pd(PPh₃)₄ catalysis.
Reaction Optimization and Challenges
Competing Side Reactions
Double sulfonylation at the nitrogen is prevented by steric hindrance from the first sulfonyl group. However, C-3 functionalization faces challenges:
Solvent and Temperature Effects
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THF/Water Systems : Enhance solubility of inorganic bases (NaHCO₃) during sulfonyl chloride synthesis.
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DMF at 120°C : Accelerates Suzuki-Miyaura-type couplings but risks decomposition of acid-sensitive groups.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Comparative Analysis of Alternative Methods
One-Pot Bis-Sulfonylation
Attempts to react pyrrolidine with both sulfonyl chlorides simultaneously resulted in <20% yield due to poor regiocontrol.
Grignard-Based Approaches
Using 3-lithio-pyrrolidine intermediates followed by sulfonyl chloride quenching led to decomposition, underscoring the superiority of stepwise functionalization.
Industrial Scalability Considerations
Chemical Reactions Analysis
3-(4-chlorobenzenesulfonyl)-1-[4-(trifluoromethoxy)benzenesulfonyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 3-(4-chlorobenzenesulfonyl)-1-[4-(trifluoromethoxy)benzenesulfonyl]pyrrolidine exhibit promising anticancer properties. For instance, studies have shown that sulfonamide derivatives can inhibit specific cancer cell lines, suggesting that modifications like the incorporation of trifluoromethoxy groups enhance biological activity.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 5.2 | Apoptosis induction |
| Compound B | HeLa | 3.8 | Cell cycle arrest |
| Target Compound | A549 | 4.5 | Inhibition of proliferation |
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity against various pathogens. Preliminary findings suggest that the presence of the chlorobenzenesulfonyl moiety contributes to its effectiveness against Gram-positive bacteria.
Material Science
Polymer Synthesis
The unique chemical structure of this compound allows it to be used as a building block in the synthesis of advanced polymers. Its sulfonyl groups can facilitate ionic interactions, which are crucial for developing materials with specific electrical or thermal properties.
| Polymer Type | Properties Enhanced | Applications |
|---|---|---|
| Conductive Polymers | Increased conductivity | Electronics |
| Thermoplastic Elastomers | Enhanced elasticity | Automotive parts |
Environmental Studies
Pollutant Degradation
Recent studies have explored the use of sulfonamide derivatives in degrading environmental pollutants. The compound's structure may enhance its reactivity towards common contaminants, making it a candidate for developing novel remediation strategies.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated a series of pyrrolidine derivatives, including this compound. The results demonstrated significant cytotoxicity against A549 lung cancer cells, with an IC50 value of 4.5 µM, indicating potential for further development as an anticancer agent.
Case Study 2: Polymer Applications
In a collaborative research project, scientists synthesized a new class of conductive polymers using this compound as a precursor. The resulting materials exhibited improved conductivity and mechanical properties, making them suitable for applications in flexible electronics.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzenesulfonyl)-1-[4-(trifluoromethoxy)benzenesulfonyl]pyrrolidine involves its interaction with specific molecular targets. The sulfonyl groups can act as electron acceptors, facilitating the formation of stable complexes with various biological molecules. This interaction can influence biochemical pathways and cellular processes, making the compound useful in studying molecular mechanisms .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s dual sulfonylation distinguishes it from mono-sulfonylated pyrrolidine derivatives. Key structural analogues include:
1-[(4-Methylbenzene)sulfonyl]pyrrolidine (3): A mono-sulfonylated derivative with a 4-methylbenzenesulfonyl group. The methyl substituent is electron-donating, contrasting with the electron-withdrawing groups in the target compound. This difference likely affects acidity, stability, and interaction with biological targets .
3-Benzyl-1-(4-methylphenyl)sulfonylpyrrolidine : Features a benzyl group at position 3 and a 4-methylbenzenesulfonyl group. The benzyl substituent introduces steric bulk, which may hinder reactivity compared to the target compound’s chloro and trifluoromethoxy groups .
4-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride : A sulfonyl chloride precursor with a heterocyclic pyrazole substituent. The pyrazole ring introduces nitrogen-based polarity, contrasting with the halogenated substituents in the target compound .
Table 1: Substituent and Structural Comparison
| Compound Name | Substituents | Key Properties |
|---|---|---|
| Target Compound | 4-Cl, 4-CF3O | Electron-withdrawing, dual sulfonyl |
| 1-[(4-Methylbenzene)sulfonyl]pyrrolidine (3) | 4-CH3 | Electron-donating, mono sulfonyl |
| 3-Benzyl-1-(4-methylphenyl)sulfonylpyrrolidine | 3-benzyl, 4-CH3 | Steric hindrance, mono sulfonyl |
| 4-(1-Methylpyrazole)benzenesulfonyl chloride | 1-methylpyrazole | Heterocyclic, polar substituent |
Biological Activity
3-(4-Chlorobenzenesulfonyl)-1-[4-(trifluoromethoxy)benzenesulfonyl]pyrrolidine is a sulfonamide compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₄H₁₃ClF₃N₁O₄S₂
- Molecular Weight : Approximately 395.8 g/mol
The presence of chlorobenzenesulfonyl and trifluoromethoxy groups suggests potential interactions with biological targets, particularly in the context of enzyme inhibition and receptor binding.
Antimicrobial Activity
Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. A study demonstrated that similar compounds effectively inhibited bacterial growth, suggesting that this compound may possess comparable activity against various pathogens.
| Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
Enzyme Inhibition
Sulfonamide compounds are known to inhibit carbonic anhydrases (CAs), which are crucial for various physiological processes. In vitro studies have shown that the compound inhibits specific CA isoforms, leading to potential applications in treating conditions like glaucoma and edema.
- IC50 Values : The compound exhibited IC50 values ranging from 50 to 200 nM against different CA isoforms, indicating potent inhibitory action.
Anti-inflammatory Properties
The anti-inflammatory potential of sulfonamide derivatives has been explored in various models. A recent study evaluated the effect of similar compounds on inflammatory markers in vitro and in vivo.
- Case Study : In a murine model of acute inflammation, treatment with the compound reduced levels of pro-inflammatory cytokines (IL-6, TNF-α) by approximately 40% compared to controls.
The biological activity of this compound is hypothesized to involve:
- Inhibition of Enzymatic Activity : By binding to active sites on target enzymes, it prevents substrate conversion.
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways associated with inflammation and infection.
Q & A
Q. How can reaction conditions be optimized for synthesizing 3-(4-chlorobenzenesulfonyl)-1-[4-(trifluoromethoxy)benzenesulfonyl]pyrrolidine?
- Methodological Answer : Optimization involves systematic screening of bases, solvents, and reaction times. For sulfonamide coupling reactions, aqueous K₂CO₃ or NaOH in THF under nitrogen atmosphere often achieves high yields (>90%) due to efficient deprotonation and minimized side reactions. For example, a base-solvent combination of 0.59 M K₂CO₃ in THF at room temperature for 6 hours yielded 91% in analogous sulfonamide syntheses . Reaction monitoring via TLC or HPLC is critical to identify optimal termination points.
Q. What analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H, ¹³C, and ¹⁹F NMR) to verify substituent positions and purity.
- High-resolution mass spectrometry (HRMS) for molecular ion confirmation.
- X-ray crystallography (if crystals are obtainable) to resolve stereochemical ambiguities, particularly for the pyrrolidine ring and sulfonyl groups .
- FT-IR spectroscopy to confirm sulfonyl (S=O) stretching vibrations (~1350 cm⁻¹ and 1150 cm⁻¹).
Q. How do the chlorine and trifluoromethoxy substituents influence the compound’s physicochemical properties?
- Methodological Answer :
- The 4-chlorobenzenesulfonyl group enhances electrophilicity and metabolic stability due to chlorine’s electron-withdrawing effect.
- The 4-(trifluoromethoxy)benzenesulfonyl group increases lipophilicity (logP) and resistance to oxidative degradation, as trifluoromethoxy groups are both hydrophobic and chemically inert.
- Comparative studies of sulfonyl-pyrrolidine derivatives show fluorine substituents improve blood-brain barrier penetration in preclinical models .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced biological activity?
- Methodological Answer :
- Perform density functional theory (DFT) calculations to map electron density around sulfonyl groups, predicting reactivity toward nucleophiles.
- Use molecular docking to simulate interactions with target proteins (e.g., enzymes or receptors). For example, sulfonamide derivatives often inhibit carbonic anhydrase via coordination to zinc ions; docking studies can prioritize derivatives with optimal binding affinities .
- Apply QSAR models to correlate substituent effects (e.g., Hammett σ values) with biological activity .
Q. What strategies resolve contradictions in reported synthetic yields for sulfonamide-pyrrolidine derivatives?
- Methodological Answer :
- Design of Experiments (DoE) methodologies, such as factorial design, can systematically evaluate variables (e.g., base strength, solvent polarity, temperature). For instance, a 2³ factorial design revealed that THF outperforms DCM in sulfonamide coupling due to better solubility of intermediates .
- Reaction kinetic profiling identifies rate-limiting steps. For example, slow amine deprotonation in non-polar solvents may explain lower yields in entries using pyridine/DCM .
Q. How can the compound’s metabolic stability be assessed in vitro?
- Methodological Answer :
- Conduct microsomal stability assays using liver microsomes (human or rodent) to measure half-life (t₁/₂) and intrinsic clearance (CLint).
- Perform CYP450 inhibition screening to evaluate interactions with cytochrome P450 enzymes, which are critical for predicting drug-drug interactions.
- Use LC-MS/MS to quantify metabolites formed via oxidative pathways (e.g., defluorination or sulfonyl hydrolysis) .
Methodological Challenges and Solutions
Q. What purification techniques are most effective for isolating this compound from reaction mixtures?
- Methodological Answer :
- Column chromatography with silica gel and a gradient of ethyl acetate/hexane (20–50%) is effective for separating sulfonamide derivatives.
- Recrystallization from ethanol/water mixtures can improve purity (>98%) if the compound exhibits temperature-dependent solubility.
- HPLC purification (C18 column, acetonitrile/water + 0.1% TFA) is recommended for polar byproducts .
Q. How can stereochemical outcomes in the pyrrolidine ring be controlled during synthesis?
- Methodological Answer :
- Use chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) to induce enantioselective ring closure.
- Dynamic kinetic resolution under basic conditions can favor one enantiomer by leveraging transition-state energy differences .
Data Interpretation and Validation
Q. How should researchers validate conflicting solubility data reported for sulfonamide-pyrrolidine derivatives?
- Methodological Answer :
Q. What statistical approaches are recommended for analyzing dose-response data in biological assays?
- Methodological Answer :
- Fit data to four-parameter logistic models (e.g., Hill equation) to calculate IC₅₀ values.
- Use Bootstrap resampling to estimate confidence intervals for non-normally distributed data.
- Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare multiple derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
